molecular formula C45H53NO14 B601410 7-epi-Cephalomannine CAS No. 150547-36-7

7-epi-Cephalomannine

Cat. No.: B601410
CAS No.: 150547-36-7
M. Wt: 831.92
InChI Key:
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Description

7-epi-Cephalomannine is a naturally occurring taxane compound, closely related to the well-known anticancer drug paclitaxel. It is derived from the yew tree (Taxus species) and shares a similar molecular structure with other taxanes, which are known for their ability to stabilize microtubules and inhibit cell division. The molecular formula of this compound is C45H53NO14, and it has a molecular weight of 831.90 .

Mechanism of Action

Target of Action

7-epi-Cephalomannine primarily targets the Apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxic-induced factor-1α (HIF-1α) . APEX1 is a multifunctional protein that regulates several transcription factors, including HIF-1α, contributing to tumor growth, oxidative stress responses, and DNA damage . HIF-1α is a key mediator of biological response to hypoxia stress, regulating many target genes involved in tumor origination, angiogenesis, and metastasis .

Mode of Action

This compound exerts its effects by inhibiting the interaction between APEX1 and HIF-1α . This inhibition disrupts the activation of various factors that contribute to increased drug resistance, proliferation, and migration of tumor cells . It also interferes with DNA synthesis .

Biochemical Pathways

The inhibition of APEX1/HIF-1α interaction by this compound affects several key cellular functions. These include the production of reactive oxygen species (ROS), regulation of intracellular pH via carbonic anhydrase 9 (CA9), cell migration, and angiogenesis .

Result of Action

This compound significantly inhibits cell viability, ROS production, intracellular pH, and migration in hypoxic lung cancer (LC) cells. It also inhibits angiogenesis of human umbilical vein endothelial cells (HUVECs) under hypoxia . These effects make this compound a promising compound for LC treatment .

Action Environment

The action of this compound is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a key feature of solid tumors and is associated with poor prognosis, malignant phenotypes, and resistance to chemo- and radiotherapy . By targeting hypoxia-induced pathways, this compound can effectively inhibit tumor growth and progression.

Safety and Hazards

7-epi-Cephalomannine causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on genetic engineering approaches to produce fungal Taxol and precursors . Understanding the Taxol biosynthetic pathway and related enzymes in fungi could provide promising targets .

Biochemical Analysis

Biochemical Properties

7-epi-Cephalomannine interacts with various enzymes, proteins, and other biomolecules. In human liver microsomes, it undergoes C-13 lateral chain and diterpenoid core monohydroxylation, mediated by cytochrome P450 (CYP) 3A4 and CYP2C8, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to exert significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit hypoxia-induced cellular function in lung cancer cells . It significantly inhibits cell viability, reactive oxygen species (ROS) production, intracellular pH, and migration in hypoxic lung cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of APEX1/HIF-1α interaction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is subject to C-13 lateral chain and diterpenoid core monohydroxylation, mediated by cytochrome P450 (CYP) 3A4 and CYP2C8, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-epi-Cephalomannine typically involves the epimerization of cephalomannine at the C-7 position. This can be achieved through various chemical reactions, including selective bromination and subsequent deprotection steps . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound is less common compared to other taxanes like paclitaxel. it can be produced through semi-synthetic methods, starting from naturally extracted cephalomannine. The process involves multiple steps of purification and chemical modification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-epi-Cephalomannine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFAPJCZABTDR-DBVZQHIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747312
Record name (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150547-36-7
Record name (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150547-36-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-Epicephalomannine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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